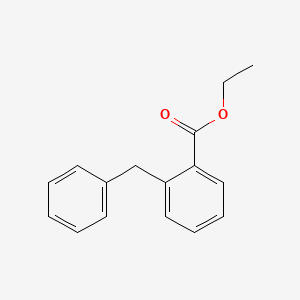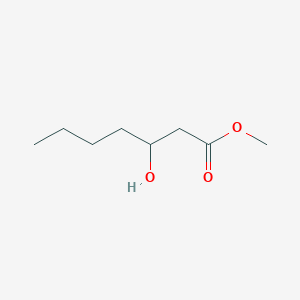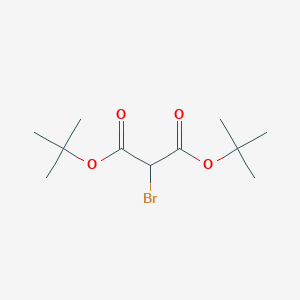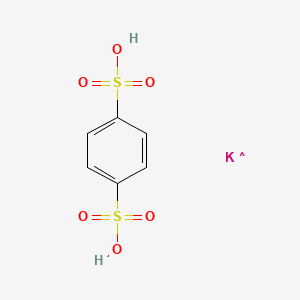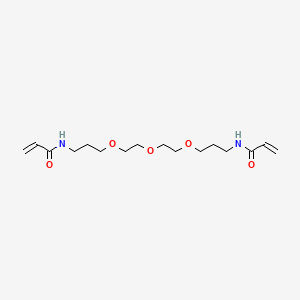
N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine
Übersicht
Beschreibung
“N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine” is a chemical compound that is widely used for surface passivation during the synthesis of 0D quantum dots . It is also used in the synthesis of photoluminescent carbon nanodots for semiconductor applications .
Synthesis Analysis
The synthesis of this compound involves the use of alcohol as the reaction medium . During the synthesis of tin dioxide nanocrystals (SnO2 NCs), luminescent carbogenic dots (Cdots) are simultaneously produced through the polymerization of this compound . The oxidative coupling of this compound takes place initially, resulting in polymeric fragments .Molecular Structure Analysis
The molecular structure of “N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine” is analyzed using spectroscopic and microscopic techniques . These techniques help in understanding the structural characteristics of the compound and its byproducts .Chemical Reactions Analysis
The chemical reactions involving this compound result in the formation of highly luminescent carbogenic dots (termed as Cdots) . These Cdots are found to be highly sensitive and selective towards the detection of trace amounts of hemoglobin (Hb), resulting in the turn-off of photoluminescence .Physical And Chemical Properties Analysis
“N,n’-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine” is a clear colorless to light yellow liquid . It has a refractive index of 1.464 (lit.) and a density of 1.005 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Application in Antibody Pretargeting for Cancer Therapy
N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is utilized in the development of antibody pretargeting strategies for cancer therapy. Its role is crucial in improving the water solubility and functioning as a spacer in biotin derivatives. These derivatives are vital in creating effective cancer-targeting agents, as they resist degradation by biotinidase in both mouse and human serum, thus enhancing therapeutic efficacy (Wilbur et al., 1997).
Synthesis of Oligoethylene-Glycol Based Biotin Derivatives
This chemical plays a significant role in the synthesis of new oligoethylene-glycol based water-soluble biotin derivatives. These derivatives are particularly useful in labeling peptides with limited solubility in aqueous solutions. The inclusion of N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine aids in enhancing the water solubility of these compounds, making them more versatile for biochemical applications (Bartos et al., 2009).
Development of Macromolecular Drug Carriers
In the field of drug delivery, this compound is used in synthesizing water-soluble polyamides. These polyamides are designed to carry platinum anticancer drugs. The synthesis process involves solution polymerization, where N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine serves as a key diamine monomer. This application is significant in creating effective carrier-bound platinum anticancer drugs (Bariyanga et al., 2005).
Enhancement of Luminescent Properties in Carbon Dots
This compound is also employed in the synthesis of luminescent carbon dots. By grafting N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine onto carbon dots, their water solubility and luminescent properties are significantly enhanced. This application is crucial in cell imaging, where these carbon dots are used for labeling biological cells, providing a low-toxicity alternative for cell imaging applications (Ding et al., 2013).
Biocompatible and Potentially Biodegradable Polyamides
N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine is integral in the preparation of biocompatible and potentially biodegradable polyamides. These polyamides contain peptide bonds and hydrophilic triethyleneoxide segments, indicating their suitability in biomedical applications. They exhibit good solubility in certain solvents and moderate water absorption, which is essential for their use in medical implants or drug delivery systems (Maglio et al., 1999).
Photoluminescent Properties for Bioimaging
This chemical is key in synthesizing strong photoluminescent carbon nanodots with excellent biocompatibility. These properties make them suitable for bioimaging applications, as they exhibit preeminent multicolor photoluminescent properties. Their use in bioimaging is promising due to their non-toxic nature and ability to provide detailed cellular images (Liu et al., 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on this compound could involve exploring its potential applications in other areas of science and technology. Its use in the synthesis of quantum dots and its role in the detection of hemoglobin suggest that it could have significant implications in the fields of nanotechnology and medical diagnostics .
Eigenschaften
IUPAC Name |
N-[3-[2-[2-[3-(prop-2-enoylamino)propoxy]ethoxy]ethoxy]propyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O5/c1-3-15(19)17-7-5-9-21-11-13-23-14-12-22-10-6-8-18-16(20)4-2/h3-4H,1-2,5-14H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVUNPPLROIJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCOCCOCCOCCCNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1327169-86-7 | |
| Details | Compound: 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |
| Record name | 2-Propenamide, N,N′-[oxybis(2,1-ethanediyloxy-3,1-propanediyl)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1327169-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
328.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,n'-diacryloyl-4,7,10-trioxa-1,13-tridecanediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



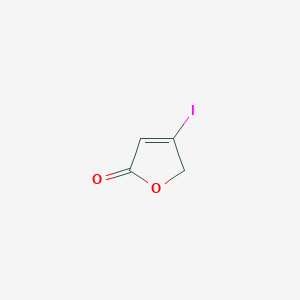
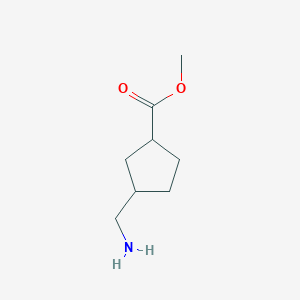
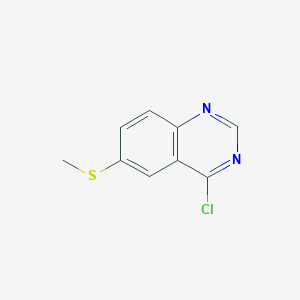

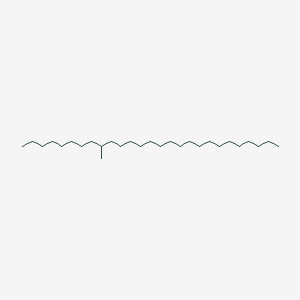
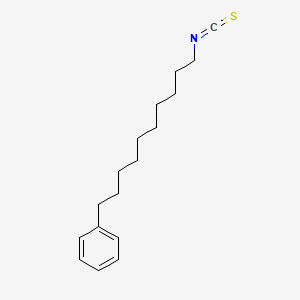
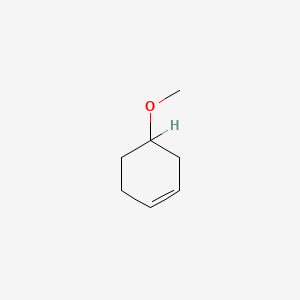
![4-hydroxy-2,3,6-trimethoxy-5H-benzo[7]annulen-5-one](/img/structure/B3187551.png)
